(2-Naphthylthio)acetic acid
Overview
Description
(2-Naphthylthio)acetic acid, also known as this compound, is a useful research compound. Its molecular formula is C12H10O2S and its molecular weight is 218.27 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 2735. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Mechanism of Action
Target of Action
The primary target of (2-Naphthylthio)acetic acid is Bfl-1 , a member of the Bcl-2 anti-apoptotic protein family . Bfl-1 has been implicated in the pathogenesis and chemoresistance of a variety of human cancers .
Mode of Action
This compound acts as a selective inhibitor of Bfl-1 . It inhibits Bfl-1 and Mcl-1 with Ki values of 0.63 and 6.77 μM, respectively . The compound interacts with these targets, leading to changes in their function and potentially inducing apoptosis in cancer cells .
Biochemical Pathways
It is known that bfl-1, the primary target of the compound, plays a crucial role in the regulation of apoptosis . Therefore, the inhibition of Bfl-1 by this compound could potentially affect the apoptosis pathway, leading to cell death in cancer cells .
Pharmacokinetics
It is known that the compound is soluble in organic solvents such as benzene and dimethyl sulfoxide, but insoluble in water This suggests that the compound may have good bioavailability when administered in an appropriate formulation
Result of Action
The result of the action of this compound is the potential induction of apoptosis in cancer cells . By inhibiting Bfl-1, the compound could disrupt the balance of pro-apoptotic and anti-apoptotic signals within the cell, leading to programmed cell death .
Action Environment
The action of this compound could be influenced by various environmental factors. For instance, the pH of the environment could affect the compound’s solubility and therefore its bioavailability Additionally, the presence of other substances in the environment could potentially interact with the compound and affect its action
Biochemical Analysis
Biochemical Properties
(2-Naphthylthio)acetic acid plays a significant role in biochemical reactions, particularly in the inhibition of Bfl-1, a member of the Bcl-2 anti-apoptotic protein family . This family suppresses cell death by deploying a surface groove to capture the critical BH3 α-helix of pro-apoptotic members .
Cellular Effects
The effects of this compound on cells are primarily related to its role as a Bfl-1 inhibitor. Bfl-1 has been implicated in the pathogenesis and chemoresistance of a variety of human cancers . Therefore, this compound, by inhibiting Bfl-1, can potentially influence cell function and impact cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The molecular mechanism of this compound involves its interaction with Bfl-1. It binds to the surface groove of Bfl-1, thereby preventing Bfl-1 from capturing the critical BH3 α-helix of pro-apoptotic members . This interaction can lead to changes in gene expression and potentially inhibit the anti-apoptotic function of Bfl-1.
Preparation Methods
Synthetic Routes and Reaction Conditions: (2-Naphthylthio)acetic acid can be synthesized through the reaction of bromoacetic acid with 2-naphthalenethiol. The reaction typically involves the use of sodium hydroxide in ethanol and water under an inert atmosphere at room temperature . The reaction proceeds with a high yield, and the product can be purified through recrystallization.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high purity and yield. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions: (2-Naphthylthio)acetic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the thio group to a thiol or a sulfide.
Substitution: The naphthyl ring can undergo electrophilic substitution reactions, such as nitration and halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like nitric acid for nitration and halogens for halogenation.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and sulfides.
Substitution: Nitrated and halogenated derivatives of the naphthyl ring.
Scientific Research Applications
(2-Naphthylthio)acetic acid has diverse applications in scientific research:
Chemistry: It is used as a building block in organic synthesis for the preparation of various functionalized compounds.
Biology: The compound and its derivatives are studied for their potential biological activities, including enzyme inhibition and antimicrobial properties.
Industry: It is used in the synthesis of dyes and pigments due to its ability to undergo electrophilic substitution reactions.
Comparison with Similar Compounds
2-Naphthol: An important precursor in organic synthesis, known for its use in the preparation of various heterocyclic compounds.
2-Naphthylamine: Used in the synthesis of dyes and pigments, similar to (2-Naphthylthio)acetic acid.
2-Naphthalenethiol: A key reagent in the synthesis of this compound.
Uniqueness: this compound is unique due to its thioacetic acid moiety, which imparts distinct chemical reactivity compared to its analogs. This makes it valuable in the synthesis of sulfur-containing organic compounds and in biological research as a selective inhibitor of specific proteins.
Properties
IUPAC Name |
2-naphthalen-2-ylsulfanylacetic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O2S/c13-12(14)8-15-11-6-5-9-3-1-2-4-10(9)7-11/h1-7H,8H2,(H,13,14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VMZMOCBDKZHRGU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)SCC(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID5059082 | |
Record name | Acetic acid, (2-naphthalenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
93-21-0 | |
Record name | 2-(2-Naphthalenylthio)acetic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=93-21-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Acetic acid, 2-(2-naphthalenylthio)- | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000093210 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (2-Naphthylthio)acetic acid | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2735 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Acetic acid, 2-(2-naphthalenylthio)- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Acetic acid, (2-naphthalenylthio)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID5059082 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (2-naphthylthio)acetic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.028 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the solubility properties of (2-Naphthylthio)acetic acid?
A1: A study [] investigated the equilibrium solubility of this compound in four different aqueous cosolvency systems (transcutol + water, ethanol + water, isopropanol + water, and 1,4-dioxane + water) at temperatures ranging from 278.15 K to 323.15 K. The research aimed to understand how the compound's solubility changes under various conditions relevant for pharmaceutical formulations.
Q2: Has this compound shown potential for therapeutic applications?
A2: Research indicates that derivatives of this compound exhibit promising biological activity. Specifically, a study [] describes the discovery and optimization of a this compound derivative as a selective inhibitor of Bfl-1. Bfl-1 is a protein involved in apoptosis regulation, and inhibiting its function could be relevant for developing new cancer therapies.
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